molecular formula C11H11ClF5N B2826348 [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2416233-96-8

[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2826348
CAS No.: 2416233-96-8
M. Wt: 287.66
InChI Key: AMSAFECREQXPES-UHFFFAOYSA-N
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Description

[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl ring substituted with difluoromethyl groups and a trifluoromethyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of fluorine atoms using fluorinating agents. The trifluoromethyl group can be introduced via a trifluoromethylation reaction. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylamine
  • 4-Methoxyphenethylamine
  • 2,5-Difluorophenyl isocyanate

Uniqueness

Compared to similar compounds, [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride stands out due to its unique combination of a cyclopropyl ring and trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHMVTAWUJSEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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